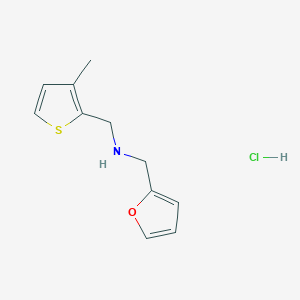

1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a furan ring, a thiophene ring, and an amine group, making it a versatile molecule for different chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine hydrochloride typically involves the following steps:

Furan Derivative Synthesis: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Thiophene Derivative Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-haloketones with thiourea.

Amine Formation: The amine group can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and maintain consistency.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.

Reduction: The thiophene ring can be reduced to form 3-methylthiophene.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles like alkyl halides and electrophiles like acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid

Reduction: 3-methylthiophene

Substitution: Various substituted amine derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

Industry: Use in the production of advanced materials, such as polymers and electronic devices.

Wirkmechanismus

The mechanism by which 1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Furan-2-carboxylic acid: Similar in structure but lacks the thiophene and amine groups.

3-methylthiophene: Similar in structure but lacks the furan and amine groups.

N-alkylmethanamine derivatives: Similar in the amine group but differ in the aromatic rings.

Uniqueness: 1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine hydrochloride is unique due to the combination of furan and thiophene rings, which provides distinct chemical properties and reactivity compared to its similar compounds.

Biologische Aktivität

1-(Furan-2-yl)-N-((3-methylthiophen-2-yl)methyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has a molecular formula of C10H12N2OS·HCl and a molecular weight of 243.75 g/mol . Its structure features a furan ring and a methylthiophene moiety, which are known for their roles in various biological activities.

Research indicates that compounds with furan and thiophene structures often interact with multiple biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The specific mechanisms for this compound have not been extensively documented; however, related compounds suggest potential interactions with:

- Neurotransmitter receptors : Similar compounds have shown activity as positive allosteric modulators for AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system .

- Enzymatic inhibition : Many derivatives of furan and thiophene have been explored for their ability to inhibit enzymes associated with inflammatory pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

- Neuroprotective Study : A study investigated the effects of similar furan-containing compounds on neuroprotection in rat models. The results indicated that these compounds could enhance cognitive functions by modulating acetylcholine levels, suggesting potential applications in treating neurodegenerative diseases .

- Antimicrobial Research : Another study evaluated the antimicrobial properties of various thiophene derivatives, revealing that certain modifications could enhance efficacy against resistant bacterial strains. While specific data on this compound was limited, the findings underscore the importance of structural components in biological activity .

- Inflammation Model : Research involving related compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating that this class of compounds may offer therapeutic benefits in inflammatory diseases .

Analyse Chemischer Reaktionen

Amine Functional Group Reactions

The protonated amine in the hydrochloride salt participates in acid-base reactions and nucleophilic substitutions.

Mechanistic Insight :

- Acylation proceeds via nucleophilic attack of the amine on electrophilic carbonyl carbons .

- Schiff base formation involves reversible imine synthesis, stabilized by reducing agents like NaBH₃CN .

Furan Ring Reactivity

The furan ring undergoes electrophilic substitution and cycloaddition reactions.

Key Limitation : The electron-rich furan ring is less reactive than thiophene due to the oxygen’s electronegativity .

Thiophene Substituent Reactivity

The 3-methylthiophen-2-yl group participates in electrophilic substitutions and cross-couplings.

Steric Effects : The 3-methyl group directs electrophiles to the 5-position of the thiophene ring .

Salt-Specific Reactions

The hydrochloride counterion influences solubility and reactivity:

Multicomponent Reactions

The amine participates in Petasis and Ugi reactions to generate polycyclic scaffolds .

Example :

- Petasis Reaction :

Stability and Degradation

Eigenschaften

IUPAC Name |

1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS.ClH/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10;/h2-6,12H,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRPOIPZAVWSLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CNCC2=CC=CO2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.